1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene
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Overview
Description
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene is an organic compound with the molecular formula C9H9BrS It features a benzene ring substituted with a bromine atom and a prop-2-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(prop-2-en-1-ylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alkyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with nucleophiles.
Oxidation and Reduction: The prop-2-en-1-ylsulfanyl group can undergo oxidation and reduction, leading to the formation of reactive intermediates that interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a prop-2-en-1-ylsulfanyl group.
1-Bromo-4-(2-phenylethyl)benzene: Features a phenylethyl group instead of a prop-2-en-1-ylsulfanyl group.
Uniqueness
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specific synthetic and research purposes.
Properties
CAS No. |
6334-55-0 |
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Molecular Formula |
C9H9BrS |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-bromo-4-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C9H9BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
InChI Key |
YJSJZKBPRLJLPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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